2-Methyl-2-(oxan-2-yl)propane-1-sulfonyl chloride
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Overview
Description
2-Methyl-2-(oxan-2-yl)propane-1-sulfonyl chloride: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a sulfonyl chloride group attached to a 2-methyl-2-(oxan-2-yl)propane backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(oxan-2-yl)propane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-2-(oxan-2-yl)propane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Methyl-2-(oxan-2-yl)propane-1-sulfonic acid+Thionyl chloride→2-Methyl-2-(oxan-2-yl)propane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 2-Methyl-2-(oxan-2-yl)propane-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases such as sodium hydroxide can be used to hydrolyze the sulfonyl chloride group.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent for converting sulfonyl chlorides to sulfonyl hydrides.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
Chemistry: 2-Methyl-2-(oxan-2-yl)propane-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. The sulfonyl chloride group can react with amino groups in proteins, leading to the formation of stable sulfonamide linkages. This property is exploited in the development of bioconjugates and protein labeling techniques.
Medicine: The compound’s ability to form stable sulfonamide linkages is utilized in the design of drug molecules. Sulfonamide-containing drugs are known for their antibacterial, antifungal, and anti-inflammatory properties. This compound serves as a precursor in the synthesis of such drugs.
Industry: In the industrial sector, this compound is used in the production of polymers and resins
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxan-2-yl)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (typically chloride ion), resulting in the formation of a new covalent bond.
Molecular Targets and Pathways: In biological systems, the compound targets amino groups in proteins and peptides, forming stable sulfonamide linkages. This modification can alter the protein’s function, stability, and interactions, making it a useful tool in biochemical research and drug development.
Comparison with Similar Compounds
2-Methyl-2-(oxan-2-yl)propane-1-sulfonic acid: The precursor to 2-Methyl-2-(oxan-2-yl)propane-1-sulfonyl chloride, differing by the presence of a sulfonic acid group instead of a sulfonyl chloride group.
2-Methyl-2-(oxan-2-yl)propane-1-sulfonamide: Formed by the reaction of this compound with ammonia or amines.
2-Methyl-2-(oxan-2-yl)propane-1-sulfonate esters: Formed by the reaction with alcohols.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its ability to form stable sulfonamide linkages also sets it apart from other similar compounds, providing unique applications in biological and medicinal chemistry.
Properties
IUPAC Name |
2-methyl-2-(oxan-2-yl)propane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO3S/c1-9(2,7-14(10,11)12)8-5-3-4-6-13-8/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGBMMWWPPZWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)C1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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